Zero-Field Splitting Parameter D: A Unique EPR Fingerprint for VCp2
Vanadocene exhibits a rigorously axial zero-field splitting (ZFS) parameter D = +2.836(2) cm⁻¹ in frozen toluene solution, as determined by high-frequency and -field EPR (HFEPR) spectroscopy [1]. This quantitative electronic structure parameter is a direct consequence of its S = 3/2 spin quartet ground state, arising from its 15-valence-electron configuration. In contrast, diamagnetic ferrocene (FeCp2, S = 0) exhibits no ZFS, while other paramagnetic metallocenes such as chromocene (CrCp2, S = 1) and cobaltocene (CoCp2, S = 1/2) possess fundamentally different spin ground states and thus distinct ZFS parameters [2].
| Evidence Dimension | Zero-field splitting parameter (D) from HFEPR |
|---|---|
| Target Compound Data | D = +2.836(2) cm⁻¹ |
| Comparator Or Baseline | Ferrocene: D = 0 cm⁻¹ (diamagnetic, S = 0); Chromocene: S = 1 ground state; Cobaltocene: S = 1/2 ground state |
| Quantified Difference | Vanadocene: S = 3/2, D = +2.836 cm⁻¹ vs. ferrocene: S = 0, D = 0 cm⁻¹ |
| Conditions | Frozen toluene solution, HFEPR spectroscopy at cryogenic temperatures |
Why This Matters
The D parameter serves as a highly specific magnetic fingerprint for VCp2, enabling definitive identity verification and purity assessment in procurement and quality control workflows where other metallocenes might be mistaken or co-present.
- [1] Jackson, T. A.; Krzystek, J.; Ozarowski, A.; et al. Vanadocene de Novo: Spectroscopic and Computational Analysis of Bis(η5-cyclopentadienyl)vanadium(II). Organometallics 2012, 31 (23), 8265–8274. View Source
- [2] Jackson, T. A.; et al. Addition to Vanadocene de Novo: Spectroscopic and Computational Analysis of Bis(η5-cyclopentadienyl)vanadium(II). Organometallics 2014, 33, 4572. View Source
